ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid
Description
Structural Comparisons
- Ethyl vs. Methyl Esters : Replacing the methyl group in methyl (1R,18R)-17-ethyl-3,13-diazapentacyclo derivatives with an ethyl group increases hydrophobicity and alters crystal packing forces.
- Phosphoric Acid Adducts : Unlike neutral diazapentacyclo compounds, the phosphoric acid moiety introduces ionic character, potentially enhancing solubility in polar solvents.
Functional Group Impact
- Electrophilic Reactivity : The conjugated double bonds in the nonadeca-pentaene system enable electrophilic additions, while the phosphoric acid group may act as a hydrogen-bond donor.
- Stereochemical Diversity : Derivatives with R configurations at positions 15 and 19 exhibit distinct NMR coupling constants (e.g., $$ J = 1.4–1.8 \, \text{Hz} $$ for trifluoroacetamides) compared to the S,S enantiomer.
Properties
CAS No. |
85880-75-7 |
|---|---|
Molecular Formula |
C22H29N2O6P |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid |
InChI |
InChI=1S/C22H26N2O2.H3O4P/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2;1-5(2,3)4/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3;(H3,1,2,3,4)/t20-,22+;/m1./s1 |
InChI Key |
MLLIRSFOVUKPLI-LBPAWUGGSA-N |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC.OP(=O)(O)O |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC.OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
- Simple bicyclic or tricyclic nitrogen-containing heterocycles serve as the initial scaffolds.
- Ethylating agents such as ethyl halides or ethyl esters are used for introducing the ethyl group.
- Reagents for cyclization include strong bases or Lewis acids to promote ring closure.
- Phosphoric acid is used in the final step to form the salt.
Cyclization and Ring Closure
- Intramolecular cyclization is achieved under controlled temperature conditions (often 0–80 °C) using catalysts such as palladium or copper complexes to facilitate C–N bond formation.
- Stereoselectivity is controlled by chiral auxiliaries or chiral catalysts to ensure the (15S,19S) stereochemistry.
Esterification
- The carboxylate ester is introduced by reacting the corresponding acid intermediate with ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) or via transesterification.
- Reaction times vary from several hours to overnight depending on conditions.
Salt Formation with Phosphoric Acid
- The final compound is treated with phosphoric acid in an appropriate solvent (e.g., ethanol or water) to form the phosphoric acid salt.
- This step improves compound stability and solubility.
Representative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Outcome/Notes |
|---|---|---|---|---|
| Cyclization | Pd/Cu catalyst, base | 25–80 | 4–12 hours | Formation of pentacyclic core |
| Ethylation | Ethyl halide or ester, base | 0–50 | 2–6 hours | Introduction of ethyl group |
| Esterification | Ethanol, acid catalyst | 60–80 | 6–24 hours | Formation of ethyl carboxylate ester |
| Salt formation | Phosphoric acid, solvent | Room temperature | 1–3 hours | Formation of phosphoric acid salt |
Research Findings and Optimization
- Stereochemical purity is critical; use of chiral catalysts or auxiliaries significantly enhances enantiomeric excess.
- Yield optimization is achieved by fine-tuning reaction times and temperatures, especially during cyclization and esterification.
- Phosphoric acid salt formation improves compound handling and bioavailability in pharmaceutical applications.
- Analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and X-ray crystallography confirm structure and stereochemistry.
Chemical Reactions Analysis
Types of Reactions
Ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain atoms or groups with different ones, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmacological Potential :
- The compound is being investigated for its potential therapeutic effects in treating neurodegenerative diseases and cognitive disorders. Its structural similarities to other known nootropics suggest it may enhance cognitive function and memory retention .
- Interaction studies indicate that it may modulate neurotransmitter systems by influencing ion channels involved in neuronal signaling .
-
Cancer Research :
- Preliminary studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G0/G1 phase . This suggests that ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate may have anti-cancer properties worth exploring further.
Biochemical Applications
- Enzyme Interaction :
- Drug Development :
Research Findings and Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Neuroprotective Effects | Ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2 was shown to enhance memory retention in rodent models | Potential for treating Alzheimer's disease |
| Cancer Cell Proliferation | Inhibits proliferation of breast cancer cells through cell cycle arrest | Could lead to new cancer therapies |
| Ion Channel Modulation | Interacts with sodium and calcium channels affecting neurotransmitter release | May improve cognitive functions |
Mechanism of Action
The mechanism of action of ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
(15S,19S)-15-Ethyl-1,11-Diazapentacyclo[...]Nonadeca...17-Carboxylic Acid (ChemBase ID: 160765)
- Molecular Formula : C₂₀H₂₂N₂O₂ (MW: 322.4 g/mol).
- Key Differences : Lacks the ethyl ester and phosphoric acid groups, instead possessing a carboxylic acid at C17. This confers higher polarity (LogD at pH 7.4: 0.45 ) compared to the target compound’s ester (predicted LogD: 1.2–1.5 ) .
- Bioactivity : Apovincaminic acid derivatives exhibit neuroprotective and vasodilatory effects, as demonstrated in studies on cerebral blood flow modulation .
Methyl (15S,17S,19S)-15-Ethyl-17-Hydroxy-...-17-Carboxylate
- Key Features: Contains a hydroxyl group at C17 and a methyl ester.
Physicochemical Properties
| Property | Target Compound | Carboxylic Acid Analog (CBID:160765) | Methyl Ester Analog |
|---|---|---|---|
| Molecular Weight | ~428.4 | 322.4 | ~336.4 |
| LogD (pH 7.4) | ~1.3 (est.) | 0.45 | ~0.9 |
| Polar Surface Area | ~90 Ų | 45.47 Ų | ~70 Ų |
| Rotatable Bonds | 3 | 2 | 3 |
| Acid/Base Nature | Phosphoric acid salt | Carboxylic acid (pKa ~4.01) | Neutral ester |
The phosphoric acid group in the target compound significantly increases polarity and aqueous solubility, making it suitable for intravenous formulations. In contrast, the carboxylic acid analog’s lower LogD limits membrane permeability but improves renal excretion .
Pharmacological and Functional Comparisons
- Target Compound : The ethyl ester likely acts as a prodrug, with esterase-mediated hydrolysis releasing the active carboxylic acid. The phosphoric acid may stabilize the formulation or modulate ion-channel interactions, as seen in phosphate-containing neuroactive compounds .
- Carboxylic Acid Analog : Directly interacts with adrenergic or dopaminergic receptors, as suggested by studies on apovincaminic acid derivatives in animal models of cognitive dysfunction .
- Methyl Ester Analog: The hydroxyl group at C17 may confer antioxidant properties, akin to phenolic compounds in Populus bud extracts, though this requires validation .
Biological Activity
Ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate; phosphoric acid is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its intricate structure consists of multiple cyclic components that contribute to its biological effects. Understanding the chemical structure is crucial for elucidating its mechanism of action.
Pharmacological Properties
-
Antitumor Activity :
- Research indicates that compounds related to this structure exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that similar diazapentacyclic compounds can induce apoptosis in human leukemia and breast cancer cells through the activation of caspase pathways .
- Neuroprotective Effects :
- Antimicrobial Activity :
The biological activity of ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to growth arrest.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Modulation of Signaling Pathways : The compound may influence various signaling cascades involved in inflammation and cell survival.
Case Studies
- Case Study 1: Anticancer Efficacy
- Case Study 2: Neuroprotection in Animal Models
- Case Study 3: Antimicrobial Testing
Q & A
Q. What are the optimal techniques for characterizing the stereochemistry and structural conformation of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry, particularly for complex polycyclic systems. For dynamic structural analysis, nuclear Overhauser effect (NOE) NMR experiments can elucidate spatial proximity of protons in solution. Computational methods like density functional theory (DFT) can validate experimental data by comparing calculated and observed dihedral angles .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Employ a factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Use in-line analytical tools like HPLC-MS to monitor intermediates and adjust conditions in real time. Purification via preparative chromatography with gradient elution (e.g., C18 columns) is recommended for isolating the target compound from structurally similar byproducts .
Q. What strategies are effective for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using forced degradation protocols:
- Acidic/alkaline hydrolysis : Expose the compound to 0.1M HCl/NaOH at 40°C for 24 hours.
- Thermal stress : Heat samples at 60°C for 72 hours.
Analyze degradation products via LC-UV/HRMS and compare with baseline chromatograms. The compound’s LogD (0.45–0.70 at pH 7.4) suggests moderate hydrophobicity, requiring buffered aqueous-organic mobile phases for analysis .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets or enzymes?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities with targets like topoisomerase I (structural analogs in ). Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100-ns trajectories. Pair with experimental validation via surface plasmon resonance (SPR) to measure dissociation constants (KD) .
Q. What experimental approaches resolve contradictions in solubility data reported across studies?
- Methodological Answer : Apply the van’t Hoff equation to correlate temperature-dependent solubility measurements. Use biorelevant media (e.g., FaSSIF/FeSSIF) to mimic physiological conditions. For discrepancies in polar surface area (PSA) calculations (e.g., 45.47 Ų in vs. other estimates), cross-validate using multiple software tools (e.g., MarvinSketch, Schrodinger’s QikProp) and experimental logP determinations .
Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine isotopic labeling (e.g., <sup>13</sup>C or <sup>15</sup>N) with time-resolved metabolomics to track metabolic incorporation. Use CRISPR-Cas9 knockout models to identify critical pathways (e.g., apoptosis, DNA repair). For phosphoric acid’s role, employ <sup>31</sup>P NMR to monitor phosphate transfer kinetics in enzymatic assays .
Methodological Framework for Data Interpretation
Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?
- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Assess synergism in combination therapies via the Chou-Talalay method (Combination Index). For outliers, apply Grubbs’ test with α=0.05. Use Bayesian hierarchical models to account for inter-study variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
